molecular formula C17H21N3 B587320 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine CAS No. 191546-94-8

4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine

Cat. No. B587320
M. Wt: 267.376
InChI Key: JNMXDZGUVXJVEE-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

In the field of medicinal chemistry, the synthesis of antidepressant molecules through metal-catalyzed procedures is an important area . The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review .


Molecular Structure Analysis

The molecular structure of these compounds is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .


Chemical Reactions Analysis

Catalytic protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . This process allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Dopamine Receptor Binding

  • Dopamine Receptor Affinity : A study found high affinities and selectivities for D4 dopamine receptors in compounds related to 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine, with one compound showing substantial agonist efficacy and inducing penile erection in vivo in rats (Enguehard-Gueiffier et al., 2006).

Molecular and Crystal Structure Analysis

  • Structural Characterization : Research on structural characterization of analgesic isothiazolopyridines of Mannich base type, including derivatives of 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine, was conducted to correlate geometrical and electronic parameters with analgesic action (Karczmarzyk & Malinka, 2008).

Serotoninergic System Stimulation

  • Anorectic Activity : A compound closely related to 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine was found to have anorectic activity, indicating the stimulation of the central serotoninergic system (Malinka & Rutkowska, 1997).

Antihypertensive Agents

  • Alpha-Adrenoceptor Antagonists : A study synthesized derivatives as conformationally restricted analogues of existing drugs, showing high binding affinity for alpha 1-adrenoceptors, indicating potential as antihypertensive agents (Chern et al., 1993).

Tuberculostatic Activity

  • Tuberculostatic Properties : Research on phenylpiperazineacetic hydrazide cyclization products, including derivatives of 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine, revealed in vitro tuberculostatic activity (Foks et al., 2004).

Imaging of Neuroinflammation

  • PET Imaging Agent Synthesis : A study involved the synthesis of a compound for potential use in PET imaging for neuroinflammation (Wang et al., 2018).

Antitussive Activity

  • Antitussive Effects : A derivative was synthesized and evaluated for its antitussive activity, showing significant effects in animal models (Tian, 2006).

Anticancer Activities

  • Prostate Cancer Cell Inhibition : Novel Mannich bases synthesized from related compounds showed moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).

Safety And Hazards

Safety and hazards of these compounds can vary widely and are often specific to the individual compound. For example, contact with skin and eye may cause an allergic skin reaction and serious eye damage .

Future Directions

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

4-methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-14-7-6-10-18-17(14)20-12-11-19(2)13-16(20)15-8-4-3-5-9-15/h3-10,16H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMXDZGUVXJVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCN(CC2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730915
Record name 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine

CAS RN

191546-94-8
Record name 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191546948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-1-(3-METHYL-2-PYRIDINYL)-2-PHENYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4DJB2NJ7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
A Al-Majed, AH Bakheit, RM Alharbi… - Profiles of Drug …, 2018 - Elsevier
Mirtazapine is one of antidepression which is used mainly in the treatment of depression, moreover, it is sometimes used in the treatment of anxiety disorders, insomnia, nausea, and …
Number of citations: 23 www.sciencedirect.com

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